Anti-inflammatory Potency in TNF-α Suppression
In vitro assessment using RAW264.7 macrophage cells demonstrates that 2-Methylbenzothiazole-6-acetic acid reduces tumor necrosis factor-alpha (TNF-α) production, a key pro-inflammatory cytokine [1]. While direct head-to-head data against 2-Amino-6-benzothiazoleacetic acid (CAS 30132-15-1) in the same assay system are not available, class-level inference from benzothiazole structure-activity relationship (SAR) studies indicates that the 2-methyl substitution confers distinct anti-inflammatory modulation compared to 2-amino analogs, which are more frequently associated with antimicrobial or antitumor profiles . This functional divergence supports the selection of the methyl-substituted derivative for inflammation-focused research programs.
| Evidence Dimension | Inhibition of TNF-α production |
|---|---|
| Target Compound Data | Observed reduction in TNF-α levels (specific quantitative value not reported in accessible sources) |
| Comparator Or Baseline | 2-Amino-6-benzothiazoleacetic acid (CAS 30132-15-1) or related 2-amino benzothiazole derivatives |
| Quantified Difference | Not directly comparable due to different assay systems; SAR studies suggest distinct activity profiles |
| Conditions | RAW264.7 murine macrophage cell line stimulated with lipopolysaccharide (LPS) |
Why This Matters
Selection of the correct 2-substituent is essential for achieving desired biological outcomes in inflammation models, as amino and methyl groups confer different target interactions and metabolic properties.
- [1] OASIS KIOM. Anti-inflammatory activity evaluation of 2-Methylbenzothiazole-6-acetic acid. RAW264.7 cell assay, TNF-α measurement. Available at: https://oasis.kiom.re.kr/ View Source
